2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-benzyl-7-bromo-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c24-16-6-7-18-17(12-16)21(27)19-20(15-8-10-25-11-9-15)26(23(28)22(19)29-18)13-14-4-2-1-3-5-14/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLWBBJECMUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the chromeno-pyrrole core . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Biological Activity
2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure includes a chromeno-pyrrole core, which is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is 2-benzyl-7-bromo-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione , with a molecular formula of and a molecular weight of approximately 428.4 g/mol. Its chemical structure features a bromine atom, a benzyl group, and a pyridine ring, contributing to its diverse reactivity and potential biological interactions.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Viability Assays : In vitro assays using various human cancer cell lines revealed that this compound exhibits dose-dependent anti-proliferative effects. The MTT assay indicated significant reductions in cell viability at micromolar concentrations, particularly against breast and colon cancer cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HT-29 (Colon) | 4.5 |
| A549 (Lung) | 6.0 |
The mechanism underlying the anticancer activity appears to involve:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in treated cells, inhibiting their proliferation .
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cellular damage .
Neuroprotective Effects
Additionally, there is emerging evidence regarding the neuroprotective properties of this compound:
- Monoamine Oxidase Inhibition : Studies indicate that derivatives related to this compound can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms associated with depression and anxiety .
Study 1: Anticancer Activity
In a study published in Nature, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their anticancer properties against various cell lines. The results indicated that modifications to the benzyl group significantly affected the potency and selectivity towards different cancer types .
Study 2: Neuroprotective Potential
A separate study published in Pharmacology Reports focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could protect neuronal cells from apoptosis by modulating antioxidant pathways .
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds structurally related to 2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit potent antibacterial properties. A patent describes various derivatives that show effectiveness against bacterial infections, suggesting potential therapeutic uses in treating resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In a study focusing on the synthesis of derivatives containing similar structural motifs, it was found that certain analogs exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays . The results indicated that modifications to the structure could enhance the potency and selectivity of these compounds towards cancer cells.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrrole-containing compounds. The structural features of This compound suggest potential interactions with neurological pathways, which could be beneficial in treating neurodegenerative diseases. Ongoing research is aimed at elucidating these mechanisms and determining the compound's efficacy in preclinical models.
Organic Electronics
The unique electronic properties of heterocycles like This compound make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds can enhance the performance and stability of these devices.
Photovoltaic Applications
Studies have shown that compounds with similar structures can improve charge transport properties in photovoltaic systems. The incorporation of This compound into polymer matrices may lead to more efficient energy conversion processes due to its favorable electronic characteristics.
Case Studies and Research Findings
Q & A
Q. Reference Table: Example Bromination Conditions
| Reagent | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|
| NBS | DCM | RT | 76% |
Advanced: How can bromination at the 7-position be optimized to minimize side reactions?
Methodological Answer:
Bromination efficiency depends on:
- Regioselectivity Control: Use directing groups (e.g., electron-withdrawing substituents) to favor bromination at the 7-position.
- Reagent Stoichiometry: Limit NBS to 1.1–1.2 equivalents to avoid over-bromination .
- Solvent Choice: Non-polar solvents like DCM reduce electrophilic side reactions.
- Temperature: Room temperature (RT) minimizes decomposition, as seen in pyrrolo-pyrimidine bromination .
Data Contradiction Note:
Conflicting yields (e.g., 76% vs. 88% in similar reactions) may arise from purification methods (e.g., column chromatography vs. recrystallization) .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR: Assign proton environments (e.g., benzyl CH2 at δ ~4.5 ppm) and confirm pyridinyl integration .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
- Elemental Analysis: Validate purity (>95%) via C/H/N percentages (e.g., Δ < 0.5% from theoretical) .
Q. Reference Table: Example NMR Shifts (Analogous Structures)
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Benzyl CH2 | 4.5–5.0 | Singlet | |
| Pyridinyl H | 8.0–8.5 | Doublet |
Advanced: How does the pyridinyl substituent influence the compound’s electronic properties?
Methodological Answer:
- Computational Studies: Density Functional Theory (DFT) calculations reveal electron-withdrawing effects from the pyridinyl group, stabilizing the HOMO-LUMO gap.
- Comparative Analysis: Replace pyridinyl with phenyl to assess π-π stacking or solubility changes .
- Electrochemical Profiling: Cyclic voltammetry identifies redox-active sites influenced by the substituent .
Advanced: What strategies resolve conflicting spectral data during characterization?
Methodological Answer:
- Cross-Validation: Combine NMR (1H, 13C, 2D-COSY) with IR (e.g., C=O stretch at ~1700 cm⁻¹) .
- Isotopic Labeling: Use deuterated analogs to confirm proton assignments.
- Crystallography: Single-crystal X-ray diffraction resolves ambiguous NOE correlations .
Example: Discrepancies in elemental analysis (e.g., C: 70.24% vs. 70.57% theoretical) were resolved via HRMS confirmation of molecular weight .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified benzyl/pyridinyl groups (e.g., electron-deficient aryl rings) .
- Biological Assays: Test analogs against target enzymes (e.g., kinase inhibition) to correlate substituents with IC50 values.
- Pharmacophore Mapping: Overlay computational models to identify critical binding moieties .
Basic: What purification methods are recommended for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradients of CH2Cl2/MeOH (99:1 to 95:5) .
- Recrystallization: Optimize solvent pairs (e.g., EtOH/H2O) for high-purity crystals .
Q. Reference Table: Solvent Systems for Purification
| Method | Solvent Ratio | Purity Achieved | Reference |
|---|---|---|---|
| Column Chromatography | CH2Cl2:MeOH (99:1) | >98% | |
| Recrystallization | EtOH:H2O (3:1) | 99% |
Advanced: Are there stability concerns under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC.
- Light Sensitivity: Store in amber vials if UV-Vis spectra indicate photolytic decomposition.
- Hydrolytic Stability: Test in acidic/basic buffers to identify labile bonds (e.g., lactone ring opening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
